Branaplam mesylate
Description
Contextualization of Small Molecule RNA Modulators in Modern Chemical Biology
The targeting of RNA with small molecules represents a paradigm shift in therapeutic development, moving beyond traditional protein-focused drug discovery. nih.govgene.com RNA's complex secondary and tertiary structures offer unique binding pockets for small molecules, enabling the modulation of gene expression at the post-transcriptional level. nih.govnih.gov This approach is particularly promising for diseases caused by aberrant RNA processing or the expression of toxic proteins, including a range of neurodegenerative disorders. researchgate.netresearchgate.net
Small molecule RNA modulators can influence various aspects of RNA biology, including splicing, translation, and degradation. gene.com Splicing modulation, in particular, has gained traction as a therapeutic strategy. drugdiscoverychemistry.com By interacting with the spliceosome or directly with pre-mRNA, these compounds can correct splicing defects that lead to non-functional or toxic proteins, or alternatively, induce splicing events that result in the degradation of a target mRNA. gene.comresearchgate.net The development of orally bioavailable small molecules that can cross the blood-brain barrier further enhances the therapeutic potential of this class of compounds for neurological diseases. drugdiscoverychemistry.comnih.gov
Historical Overview of Preclinical Investigation and Discovery of Branaplam (B560654) Mesylate
Branaplam, also known as LMI070 or NVS-SM1, is a pyridazine (B1198779) derivative that was first identified by Novartis through a high-throughput phenotypic screen of approximately 1.4 million compounds. wikipedia.orgnih.govsmanewstoday.com The initial goal was to discover molecules that could increase the production of the full-length Survival of Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA). nih.govsmanewstoday.com The screening utilized a motor neuron cell line expressing an SMN2 minigene reporter. taylorandfrancis.com
The lead compound, a pyridazine, underwent extensive multiparameter optimization to enhance its potency, bioavailability, and ability to penetrate the central nervous system. smanewstoday.comacs.org This process led to the development of branaplam. nih.gov Preclinical studies in a severe mouse model of SMA, the SMNΔ7 mouse, demonstrated that oral administration of branaplam increased the levels of full-length SMN RNA and protein in the brain and spinal cord, leading to improved motor function and extended survival. nih.govsmanewstoday.comacs.org These promising preclinical findings supported the initiation of clinical trials for branaplam in infants with SMA Type 1 in 2014. wikipedia.orgsmanewstoday.com
Interestingly, during the early clinical development for SMA, it was observed that branaplam also reduced the levels of huntingtin (HTT) mRNA. huntingtonsdiseasenews.com This serendipitous discovery prompted a shift in the therapeutic focus for branaplam towards Huntington's Disease (HD), a fatal neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene. nih.govhuntingtonsdiseasenews.com Subsequent preclinical work confirmed that branaplam could lower the levels of the mutant HTT (mHTT) protein in various HD models. nih.govresearchgate.net
Rationale for Investigating Branaplam Mesylate's Biological Activities as a Splicing Modulator
The investigation of branaplam as a splicing modulator is rooted in its distinct mechanisms of action in SMA and HD. sinapse.pt In the context of SMA, the rationale was to correct the aberrant splicing of the SMN2 gene. smanewstoday.com Humans have two copies of the SMN gene, SMN1 and SMN2. SMA is caused by mutations in SMN1. smanewstoday.com The SMN2 gene produces only a small amount of functional SMN protein due to an alternative splicing event that excludes exon 7. smanewstoday.commdpi.com Branaplam was found to promote the inclusion of exon 7 in the SMN2 transcript by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA. taylorandfrancis.comnih.gov This stabilization enhances the recognition of the 5' splice site of exon 7, leading to the production of more full-length, functional SMN protein. sinapse.pttaylorandfrancis.com
For Huntington's Disease, the rationale for using a splicing modulator like branaplam is to reduce the production of the toxic mHTT protein. huntingtonsdiseasenews.comnovartis.com The underlying cause of HD is the expansion of a CAG repeat in exon 1 of the HTT gene, which results in a polyglutamine-expanded mHTT protein that aggregates and causes neuronal dysfunction. nih.govresearchgate.net Branaplam was discovered to promote the inclusion of a novel, frameshift-inducing "pseudoexon" within the HTT transcript. huntingtonsdiseasenews.comresearchgate.netnih.gov The inclusion of this pseudoexon introduces a premature termination codon, leading to the degradation of the HTT mRNA through the nonsense-mediated decay (NMD) pathway. huntingtonsdiseasenews.comresearchgate.net This ultimately results in a reduction of both wild-type and mutant HTT protein levels. huntingtonsdiseasenews.comnih.gov
The ability of a single small molecule to modulate splicing in two distinct ways for two different neurodegenerative diseases makes branaplam a fascinating subject of study in RNA biology. sinapse.pt
Overview of Research Paradigms Applied to this compound in Cellular and Animal Models
The biological activities of branaplam have been extensively studied in a variety of cellular and animal models to elucidate its mechanism of action and evaluate its therapeutic potential. acs.orghuntingtonsdiseasenews.comresearchgate.net These models have been crucial in understanding its effects on RNA splicing and protein expression in both SMA and HD. huntingtonsdiseasenews.com
Cellular Models:
Spinal Muscular Atrophy (SMA): Initial high-throughput screening was performed using an NSC34 motor neuron cell line expressing an SMN2 minigene reporter. taylorandfrancis.com Subsequent studies utilized fibroblasts from SMA patients to confirm the splicing-correcting effects of branaplam on the endogenous SMN2 gene. researchgate.net
Huntington's Disease (HD): A significant body of research has been conducted using patient-derived cells, including fibroblasts and induced pluripotent stem cells (iPSCs) reprogrammed into neurons and connective tissue cells. huntingtonsdiseasenews.comnih.gov These models have been instrumental in demonstrating branaplam's ability to induce pseudoexon inclusion in the HTT transcript and subsequently lower mHTT protein levels in a dose-dependent manner. nih.gov Human neuroblastoma cell lines have also been used to study changes in gene expression following branaplam treatment. researchgate.net
Animal Models:
Spinal Muscular Atrophy (SMA): The primary animal model used to evaluate branaplam's efficacy in SMA was the SMNΔ7 mouse, which recapitulates the severe phenotype of the disease. acs.orgnih.gov Studies in these mice showed that branaplam increased SMN protein levels, improved motor function, and significantly extended lifespan. nih.govacs.org Juvenile Wistar Hannover rats and Beagle dogs were also used in preclinical safety studies to assess potential developmental neurotoxicity. nih.govnih.gov
Huntington's Disease (HD): An HD mouse model was utilized to confirm that the orally available and brain-penetrant branaplam could effectively lower mHTT protein levels in vivo. nih.gov These preclinical animal studies were critical for advancing the investigation of branaplam into clinical trials for HD. huntingtonsdiseasenews.com
The use of these diverse research paradigms has provided a comprehensive understanding of branaplam's molecular mechanism and its potential as a therapeutic agent targeting RNA splicing. mdpi.comfrontiersin.org
Research Findings on this compound
Preclinical Efficacy of Branaplam in an SMA Mouse Model
Cellular Effects of Branaplam in Huntington's Disease Models
Properties
Molecular Formula |
C23H31N5O5S |
|---|---|
Molecular Weight |
489.591 |
IUPAC Name |
(6Z)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one mesylate |
InChI |
InChI=1S/C22H27N5O2.CH4O3S/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;1-5(2,3)4/h5-9,12-13,16,25,27H,10-11H2,1-4H3,(H,23,24);1H3,(H,2,3,4)/b18-17-; |
InChI Key |
YIDPCWNMJPTXAZ-YBFBCAGJSA-N |
SMILES |
O=C1C=C(C2=CNN=C2)C=C/C1=C3C=CC(OC4CC(C)(C)NC(C)(C)C4)=NN\3.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LMI070; LMI-070; LMI 070; Branaplam mesylate |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Branaplam Mesylate
Elucidation of Primary Molecular Target Engagement and Selectivity
Branaplam's mechanism of action is centered on its ability to selectively engage with specific pre-mRNA sequences, thereby influencing the outcome of the splicing process. taylorandfrancis.combiorxiv.org This selectivity is crucial for its therapeutic potential and has been a subject of extensive research.
Identification of SMN2 Pre-mRNA as a Key Target in Spinal Muscular Atrophy Research
Spinal Muscular Atrophy (SMA) is a genetic disorder characterized by the loss of the SMN1 gene. nih.gov A closely related gene, SMN2, exists but primarily produces a truncated, non-functional protein due to the exclusion of exon 7 during pre-mRNA splicing. mdpi.comgoogle.com Branaplam (B560654) was identified through high-throughput screening as a molecule that can effectively modulate the splicing of SMN2 pre-mRNA. nih.govmdpi.com
The primary therapeutic strategy in SMA research is to increase the production of functional Survival Motor Neuron (SMN) protein from the SMN2 gene. taylorandfrancis.commedkoo.com Branaplam achieves this by promoting the inclusion of exon 7 in the final SMN2 mRNA transcript. taylorandfrancis.commdpi.com This leads to the production of a full-length, functional SMN protein, thereby addressing the underlying molecular deficit in SMA. taylorandfrancis.com
Biophysical Characterization of Compound-RNA/RNP Interactions
The interaction between branaplam and its RNA targets is a complex process involving the stabilization of ribonucleoprotein (RNP) complexes. taylorandfrancis.combiorxiv.orgnih.gov Understanding the biophysical nature of these interactions is key to comprehending its mechanism of action.
The U1 small nuclear ribonucleoprotein (snRNP) is a critical component of the spliceosome, responsible for recognizing the 5' splice site of an intron. mdpi.comnih.gov Branaplam functions by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex. taylorandfrancis.comnih.govnih.gov This stabilization enhances the binding of U1 snRNP to the pre-mRNA, facilitating the correct splicing of exon 7. taylorandfrancis.commdpi.com Ensemble kinetic measurements and colocalization single-molecule spectroscopy (CoSMoS) have revealed that branaplam binds to the U1 snRNP/U1-C complex only after it has engaged a -1A bulged 5' splice site. nih.gov
Branaplam increases the binding affinity of U1 snRNP to the 5' splice site (5'ss) in a sequence-selective manner. taylorandfrancis.com The 5'ss of SMN2 exon 7 is considered weak, which contributes to its frequent exclusion. mdpi.com By stabilizing the U1 snRNP at this site, branaplam effectively strengthens the recognition of the splice site, promoting exon inclusion. taylorandfrancis.commdpi.com It is proposed that branaplam's action is dependent on the reversible binding of the U1-C protein to the U1 snRNP, which then allows the complex to engage with the 5'ss before branaplam binds to this ternary complex. nih.gov
The specificity of branaplam is thought to be influenced by particular RNA sequence motifs. Research suggests that a cryptic splice site with a pattern similar to the SMN2 exon 7 donor splice site (GA|GTAAGT) is involved in branaplam's activity on other transcripts, such as HTT. roche.com This indicates that branaplam may recognize and bind to a specific consensus sequence or structural motif present in its target pre-mRNAs. taylorandfrancis.com
Modulation of Huntingtin (HTT) Pre-mRNA Splicing in Research Models
Interestingly, branaplam has also been shown to modulate the splicing of the huntingtin (HTT) pre-mRNA. taylorandfrancis.comhuntingtonsdiseasenews.com This off-target effect has been investigated for its potential therapeutic application in Huntington's disease, a neurodegenerative disorder caused by a mutation in the HTT gene. nih.govhuntingtonsdiseasenews.com
Branaplam promotes the inclusion of a novel, frameshift-inducing exon in the HTT transcript. nih.govnih.gov This leads to the generation of a non-productive HTT mRNA, which is subsequently degraded by the cell's nonsense-mediated decay pathway. huntingtonsdiseasenews.comresearchgate.net The ultimate result is a reduction in the levels of the mutant huntingtin protein. nih.govhuntingtonsdiseasenews.com This effect is dose-dependent, with an IC50 consistently below 10 nM in various cell models. nih.gov Studies have indicated that branaplam induces changes in the splicing of HTT exon 50, likely through a cryptic splice site with a sequence similar to that of SMN2 exon 7. roche.com
Interactive Data Table: Branaplam's Effect on HTT Protein Levels
| Cell Type | Effect of Branaplam | IC50 | Reference |
| Fibroblasts | Dose-dependent lowering of total HTT (tHTT) and mutant HTT (mHTT) | <10 nM | nih.gov |
| iPSC | Dose-dependent lowering of tHTT and mHTT | <10 nM | nih.gov |
| Cortical Progenitors | Dose-dependent lowering of tHTT and mHTT | <10 nM | nih.gov |
| Neurons | Dose-dependent lowering of tHTT and mHTT | <10 nM | nih.gov |
Promotion of Pseudoexon Inclusion in HTT Transcripts
A key aspect of branaplam's mechanism in the context of Huntington's Disease is its ability to promote the inclusion of a "poison" pseudoexon within the Huntingtin (HTT) pre-messenger RNA (pre-mRNA). researchgate.netnih.gov Pseudoexons are sequences within a pre-mRNA that resemble exons but are typically ignored by the cellular splicing machinery. sinapse.pt Branaplam facilitates the recognition and inclusion of a specific 115-base-pair pseudoexon, sometimes referred to as exon 50a, located between exons 49 and 50 of the HTT transcript. sinapse.ptnih.gov
This targeted inclusion is a rare event under normal circumstances but is significantly enhanced by branaplam treatment. sinapse.pt The presence of this pseudoexon in the mature HTT mRNA introduces a frameshift in the genetic code. sinapse.ptnih.gov This frameshift leads to the creation of premature termination codons (PTCs) both within the pseudoexon itself and in the downstream exons. sinapse.pt
Consequences for HTT mRNA Degradation (Nonsense-Mediated Decay)
The introduction of premature termination codons into the HTT mRNA transcript triggers a cellular quality control mechanism known as nonsense-mediated decay (NMD). sinapse.ptresearchgate.net NMD is a surveillance pathway that identifies and degrades mRNA transcripts containing PTCs to prevent the synthesis of truncated and potentially harmful proteins. huntingtonsdiseasenews.comhdbuzz.net
By inducing the inclusion of the pseudoexon and the subsequent generation of PTCs, branaplam effectively marks the HTT mRNA for destruction. huntingtonsdiseasenews.comhdbuzz.net This leads to a significant, dose-dependent reduction in the levels of both total and mutant HTT mRNA. sinapse.ptnih.gov Consequently, the production of the huntingtin protein, including the disease-causing mutant form (mHTT), is lowered. huntingtonsdiseasenews.comhdbuzz.net Studies in various cell models, including those derived from Huntington's Disease patients, have demonstrated substantial reductions in HTT protein levels following branaplam treatment. sinapse.pthdbuzz.net
Regulation of Alternative Splicing Patterns by Branaplam Mesylate
Branaplam's influence extends beyond the HTT gene, as it is a modulator of alternative splicing, a fundamental process that allows for the production of multiple protein variants from a single gene. sinapse.pthuntingtonsdiseasenews.com
Specificity of Splicing Site Recognition Modulation
Branaplam is recognized as the first compound found to specifically modulate splicing at a particular splice site. sinapse.pt Its mechanism involves interacting with the spliceosome, the cellular machinery responsible for splicing. nih.govacs.org More specifically, it stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome, and the pre-mRNA. nih.govtaylorandfrancis.com
This stabilization enhances the recognition of specific 5' splice sites. d-nb.infonih.gov Research indicates that pseudoexons whose inclusion is promoted by branaplam are often enriched with a "nGA" motif at their 3'-end. sinapse.pt This suggests a degree of sequence-selective recognition in its splicing modulation activity. sinapse.ptnih.gov
Impact on Exon Inclusion/Exclusion Events in Target Transcripts
The primary and intended effect of branaplam in its initial development for SMA was to promote the inclusion of exon 7 in the SMN2 gene transcript. wikipedia.orgontosight.ai This action increases the production of the full-length, functional Survival of Motor Neuron (SMN) protein. ontosight.ai
However, branaplam's activity is not limited to SMN2 and HTT. Studies have shown that it can induce the inclusion of numerous other non-annotated novel exons, often referred to as pseudoexons, in various genes. sinapse.ptnih.gov This can lead to widespread alterations in the splicing patterns of many transcripts. huntingtonsdiseasenews.com In some cellular models, branaplam treatment has been shown to affect thousands of genes and various types of alternative splicing events, including exon skipping and inclusion. medicineinnovates.com
Alterations in Spliceosome Assembly and Function
Branaplam directly influences the function of the spliceosome. nih.govtandfonline.com The spliceosome assembles on pre-mRNA in a stepwise manner, beginning with the recognition of the 5' splice site by the U1 snRNP. nih.govtandfonline.com Branaplam is believed to act as a "molecular glue," enhancing the binding of the U1 snRNP to specific splice sites on the pre-mRNA. researchgate.netresearchgate.net
By stabilizing the U1 snRNP/pre-mRNA complex, branaplam alters the kinetics and fidelity of spliceosome assembly. d-nb.inforesearchgate.net This modulation can favor the inclusion of otherwise ignored exons, as seen with the HTT pseudoexon and SMN2 exon 7. sinapse.ptnih.gov The mechanism involves stabilizing a transient double-stranded RNA structure formed between the pre-mRNA and the U1 snRNP complex. taylorandfrancis.comresearchgate.net
Downstream Cellular and Molecular Consequences of this compound Action
The modulation of splicing by branaplam has several downstream consequences at the cellular and molecular levels. A primary outcome of its action on the HTT gene is the reduction of both total and mutant huntingtin protein levels. sinapse.ptnih.gov
Interestingly, in the context of Huntington's Disease, which is characterized by widespread aberrant alternative splicing, branaplam has shown a potential to ameliorate this molecular pathology. nih.govhuntingtonsdiseasenews.com Studies in patient-derived neurons have indicated that branaplam treatment can help restore a significant portion of these abnormal splicing events to a state comparable to that of healthy cells. huntingtonsdiseasenews.com This restorative effect on alternative splicing appears to be an indirect consequence of the reduction in mutant HTT levels, rather than a direct effect of the drug on those specific transcripts. huntingtonsdiseasenews.com
Upregulation of Full-Length SMN Protein Production
Branaplam was initially developed as a treatment for Spinal Muscular Atrophy (SMA), a genetic disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. ontosight.aismanewstoday.com The primary gene responsible for SMN protein production, SMN1, is mutated or deleted in individuals with SMA. smanewstoday.com A nearly identical gene, SMN2, can produce some functional SMN protein, but due to a single nucleotide difference, it predominantly generates a truncated, non-functional version of the protein because of the exclusion of exon 7 during pre-mRNA splicing. smanewstoday.commedicineinnovates.com
Branaplam acts as a splicing modulator that specifically targets SMN2 pre-mRNA. medkoo.comtaylorandfrancis.com It works by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. taylorandfrancis.comnih.govresearchgate.net This stabilization enhances the inclusion of exon 7 into the final messenger RNA (mRNA) transcript, leading to an increased production of full-length, functional SMN protein. ontosight.aismanewstoday.comsinapse.ptmdpi.com Preclinical studies in mouse models of SMA demonstrated that branaplam treatment led to a dose-dependent increase in full-length SMN protein levels in the brain, which correlated with improvements in survival and motor function. sinapse.ptnih.gov
Table 1: Effect of Branaplam on SMN Protein
| Mechanism | Outcome | Supporting Evidence |
|---|---|---|
| Stabilizes U1 snRNP at the 5' splice site of SMN2 exon 7 | Promotes inclusion of exon 7 in SMN2 mRNA | taylorandfrancis.comnih.govresearchgate.net |
| Increases production of full-length SMN protein | Upregulates functional SMN protein levels | ontosight.aismanewstoday.comsinapse.ptmdpi.com |
| Dose-dependent increase in SMN protein in preclinical models | Improved survival and motor function in SMA mouse models | sinapse.ptnih.gov |
Reduction of Mutant HTT Protein Levels
Subsequent research revealed that branaplam also has a significant effect on the huntingtin (HTT) gene, which is mutated in Huntington's Disease (HD). sinapse.pt HD is caused by an expansion of a CAG triplet repeat in the HTT gene, leading to the production of a mutant huntingtin protein (mHTT) that is toxic to neurons. huntingtonsdiseasenews.com
Branaplam reduces the levels of both total and mutant HTT protein. nih.gov Its mechanism of action in this context is also through splicing modulation. huntingtonsdiseasenews.comtechnologynetworks.com Branaplam promotes the inclusion of a novel, non-annotated "pseudoexon" into the HTT mRNA transcript. nih.govnih.gov The inclusion of this pseudoexon introduces a premature stop codon, which leads to the degradation of the HTT mRNA through a cellular quality control process known as nonsense-mediated decay. huntingtonsdiseasenews.com This ultimately results in a dose-dependent reduction of both total and mutant HTT protein levels in various cell types, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived cortical neurons. nih.gov This effect was observed without inducing cellular toxicity in these preclinical models. nih.gov
Table 2: Effect of Branaplam on HTT Protein
| Mechanism | Outcome | Supporting Evidence |
|---|---|---|
| Promotes inclusion of a pseudoexon in HTT pre-mRNA | Introduces a premature stop codon in HTT mRNA | nih.govnih.gov |
| Triggers nonsense-mediated decay of HTT mRNA | Reduces levels of HTT mRNA | huntingtonsdiseasenews.com |
| Decreases translation of HTT protein | Lowers both total and mutant HTT protein levels | nih.gov |
Transcriptome-Wide Perturbations and Off-Target Splicing Effects in Research
While branaplam demonstrates targeted effects on SMN2 and HTT splicing, research has also investigated its broader impact on the transcriptome. Studies using RNA sequencing on patient-derived fibroblasts have shown that branaplam can induce widespread changes in gene expression and splicing. medicineinnovates.com
At higher concentrations, branaplam was found to affect the expression of numerous genes and trigger various off-target splicing events, including exon inclusion, exon skipping, and intron retention. medicineinnovates.comnih.gov One study noted that high-dose branaplam treatment altered the expression of 2,187 genes. medicineinnovates.com However, the extent of these off-target effects appears to be concentration-dependent, with lower concentrations exhibiting minimal off-target activity. oup.com For instance, some research indicated that at lower, therapeutically relevant concentrations, branaplam is a highly selective splicing modulator, altering the splicing of only a small number of genes. sinapse.pt The pattern of off-target effects for branaplam is distinct from other splicing modulators like risdiplam (B610492), with branaplam showing a stronger tendency to promote exon inclusion. medicineinnovates.com
Impact on Cellular Processes Beyond Primary Target (e.g., Cell Cycle) in Preclinical Studies
Preclinical research has explored the effects of branaplam on cellular processes beyond its primary splicing targets. Some in vitro and in vivo studies initially raised concerns about potential adverse effects, including cell-cycle inhibition. nih.govbiologists.com
However, subsequent dedicated developmental neurotoxicity studies in juvenile mice, rats, and dogs did not find evidence of aberrant cell proliferation, apoptosis, or cell-cycle arrest in the brain. nih.govbiologists.comnih.gov These studies, which included immunohistochemical analysis of markers for cell proliferation (Ki67) and apoptosis, concluded that orally administered branaplam did not impact neurogenesis in these juvenile animal models. nih.govnih.govresearchgate.net In contrast to its effects on splicing, branaplam did not appear to alter the proliferation of neural progenitor cells in preclinical models. nih.gov Research on patient-derived cells also showed that branaplam reduced HTT levels without inducing toxicity or altering cell proliferation. nih.gov
Preclinical Pharmacological and Biological Characterization of Branaplam Mesylate
In Vitro Efficacy and Selectivity Profiling in Cellular Models
The in vitro evaluation of branaplam (B560654) established its fundamental activity as a splicing modulator, defined its potency, and explored its broader effects on the cellular transcriptome.
The discovery of branaplam was facilitated by a high-throughput phenotypic screen that utilized a motor neuron-like cell line (NSC34) engineered to express an SMN2 minigene reporter. medchemexpress.com This primary assay was designed to report on the inclusion of exon 7, a critical event for producing functional Survival Motor Neuron (SMN) protein. medchemexpress.com In the reporter construct, a single nucleotide insertion was made in exon 7, which brings a luciferase gene into the correct reading frame only when exon 7 is successfully included in the final mRNA transcript. medchemexpress.com This system allowed for the rapid screening of approximately 1.4 million compounds to identify those that increased luciferase activity, indicating successful splicing modulation. medchemexpress.comnih.gov
To ensure the specificity of the compounds and eliminate those that acted through general mechanisms like transcriptional activation, a complementary counter-screen was employed. medchemexpress.com This "reverse reporter" was designed with an additional nucleotide insertion in exon 8, causing luciferase to be expressed only when exon 7 was excluded (Δ7). medchemexpress.com Hits from the primary screen were only advanced if they showed a corresponding decrease in signal in this reverse reporter assay, confirming their specific effect on exon 7 inclusion. acs.org These reporter assays are recognized for being more adaptable to high-throughput screening than methods like qRT-PCR. medchemexpress.com
| Assay Type | Cell Line | Purpose | Mechanism |
| SMN2 Full-Length Reporter | NSC34 Motor Neuron | Primary screen for exon 7 inclusion | Luciferase gene is in-frame only upon SMN2 exon 7 inclusion. medchemexpress.com |
| SMN2 Δ7 Reverse Reporter | NSC34 Motor Neuron | Secondary screen for specificity | Luciferase gene is in-frame only upon SMN2 exon 7 exclusion. medchemexpress.com |
Following its initial identification, the activity of branaplam was validated in cell lines derived from patients. In the context of SMA, studies confirmed that treatment with branaplam leads to an increase in the production of full-length, functional SMN protein. acs.org This effect was observed in fibroblasts derived from SMA patients, which carry only the SMN2 gene, confirming the compound's ability to act on the endogenous gene. acs.org
Further investigation revealed an off-target effect of branaplam that led to its exploration for Huntington's Disease (HD). In patient-derived cellular models of HD, including fibroblasts and induced pluripotent stem cell (iPSC)-derived cortical neurons, branaplam was shown to reduce the levels of both total Huntingtin (tHTT) and mutant Huntingtin (mHTT) proteins. caymanchem.comnih.gov This reduction is achieved by promoting the inclusion of a novel, frameshift-inducing pseudoexon in the HTT transcript, leading to the degradation of the resulting mRNA. caymanchem.com This effect was observed without inducing cellular toxicity in the tested models. caymanchem.comnih.gov
| Disease Model | Cell Type | Target Protein | Observed Effect |
| Spinal Muscular Atrophy (SMA) | Patient-derived fibroblasts | Survival Motor Neuron (SMN) | Increased expression of full-length SMN protein. acs.org |
| Huntington's Disease (HD) | Patient-derived fibroblasts | Huntingtin (HTT) | Dose-dependent reduction of total and mutant HTT protein. caymanchem.com |
| Huntington's Disease (HD) | iPSC-derived cortical neurons | Huntingtin (HTT) | Reduction of total and mutant HTT protein levels. caymanchem.comnih.gov |
The potency of branaplam has been quantified across various cellular systems. For its primary target, the modulation of SMN2 splicing, branaplam exhibits high potency with a half-maximal effective concentration (EC50) of approximately 20 nM. smanewstoday.commedchemexpress.com
In the context of its effects on the HTT gene, branaplam demonstrated a half-maximal inhibitory concentration (IC50) consistently below 10 nM for the reduction of HTT levels across multiple cell types, including patient-derived fibroblasts and iPSCs. caymanchem.com The compound's efficacy has been demonstrated in a range of cellular environments, from the engineered NSC34 motor neuron cells used in its discovery to more complex systems like iPSC-derived cortical neurons, underscoring its robust activity. medchemexpress.comcaymanchem.com
| Cellular System | Target | Potency Metric | Value |
| SMN2 Splicing Modulation | SMN2 pre-mRNA | EC50 | ~20 nM smanewstoday.commedchemexpress.com |
| HTT Lowering | HTT pre-mRNA | IC50 | < 10 nM caymanchem.com |
| SMN ELISA Assay | SMN Protein | EC50 | 31 nM acs.org |
To understand the broader impact of branaplam on the cellular transcriptome, RNA sequencing (RNA-Seq) has been performed on cells treated with the compound. In fibroblasts from a Type I SMA patient, treatment with branaplam was found to induce changes in the expression levels of hundreds of genes. smanewstoday.comresearchgate.net One study reported that a high concentration of branaplam (40 nM) resulted in the altered expression of 2,187 genes. researchgate.net The affected genes were associated with a variety of important cellular functions, including RNA metabolism and cell signaling. acs.orgresearchgate.net
A key mechanistic insight from transcriptomic analysis was the discovery that branaplam promotes the inclusion of previously non-annotated, or "pseudo," exons. caymanchem.com In the HTT transcript, branaplam induces the inclusion of a 115-base-pair pseudoexon that introduces a frameshift, leading to premature termination of translation and subsequent degradation of the transcript. caymanchem.com This mechanism is responsible for the observed reduction in HTT protein levels. caymanchem.com Further analysis showed that branaplam preferentially promotes the inclusion of exons with specific sequences at their 5' splice site. caymanchem.com
In Vivo Mechanistic Investigations in Non-Human Organismal Models
To complement in vitro findings, the effects of branaplam were studied in animal models that recapitulate key aspects of human disease pathology.
For investigating its therapeutic potential for SMA, SMN-deficient mouse models were selected. The primary model used was the SMNΔ7 mouse, which is transgenic for the human SMN2 gene and lacks the murine Smn1 gene. acs.orgcaymanchem.com This model is characterized by a severe SMA phenotype, with mortality typically occurring around postnatal day 15, making it suitable for evaluating the efficacy of potential therapeutics to extend survival. acs.org The C/+ mouse model of SMA, which also carries the human SMN2 gene, was utilized to establish the pharmacokinetic and pharmacodynamic relationship and to measure increases in SMN protein levels in the central nervous system. medchemexpress.comcaymanchem.com These models are relevant because they contain the human SMN2 gene, the specific target of branaplam. nih.gov
In vivo studies demonstrated that oral administration of branaplam to SMNΔ7 mice led to a dose-dependent increase in full-length SMN2 transcript and SMN protein levels in both the brain and spinal cord. medchemexpress.comcaymanchem.com This biochemical effect translated to significant therapeutic benefits, including improved body weight and an extension of lifespan in this severe SMA mouse model. medchemexpress.comacs.orgsmanewstoday.com A single oral administration resulted in a durable elevation of SMN protein in the brain for up to 160 hours. medchemexpress.com These promising preclinical results in relevant animal models were crucial for validating splicing modulation as a viable therapeutic strategy for SMA. smanewstoday.com
Assessment of Target Engagement in Vivo (e.g., SMN2 mRNA splicing, SMN protein levels)
Branaplam mesylate has been evaluated in preclinical models to confirm its mechanism of action, which involves the modulation of SMN2 pre-messenger RNA (pre-mRNA) splicing to increase the production of functional survival motor neuron (SMN) protein. sinapse.ptnih.gov In vivo studies have demonstrated that branaplam effectively increases the inclusion of exon 7 in SMN2 mRNA, leading to higher levels of full-length, functional SMN protein. nih.govmdpi.com
In a severe mouse model of spinal muscular atrophy (SMA), daily oral administration of branaplam resulted in a dose-dependent increase in the inclusion of exon 7 in the SMN2 transcript and a corresponding elevation in SMN protein expression. nih.gov This enhanced production of functional SMN protein was observed in both central and peripheral tissues. sinapse.ptclinicaltrials.gov Specifically, in SMNΔ7 mice treated orally with branaplam, a concentration-dependent increase in SMN protein levels was observed in the brain. acs.org For instance, after 10 days of dosing, significant increases in brain SMN protein were seen at various dose levels. acs.org
A study in adult C/+ mice, a model for SMA, showed that a single dose of branaplam could lead to a sustained increase in SMN protein levels in the spinal cord. clinicaltrials.gov This suggests that the effect of the compound on SMN protein expression is durable. The primary mechanism for this is the stabilization of the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of SMN2 pre-mRNA, which enhances the efficiency of exon 7 inclusion. nih.govnih.gov
| Oral Dose (mg/kg/day) | Mean Brain Concentration (µM) at 4h Post-Last Dose | Observation |
|---|---|---|
| 1 | 1.55 | Significant increase in SMN protein levels. |
| 3 | Not explicitly stated | Concentration-dependent increase observed. |
| 10 | Not explicitly stated | Concentration-dependent increase observed. |
| 30 | 61.7 | Significant increase in SMN protein levels. |
Pharmacodynamic Biomarker Evaluation in Preclinical Species (e.g., Neurofilament light chain as mechanistic marker of neuronal integrity)
The evaluation of pharmacodynamic biomarkers is crucial for understanding the biological effects of a drug candidate. In the preclinical assessment of branaplam, neurofilament light chain (NfL), a protein released from damaged neurons, has been investigated as a biomarker of neuronal integrity.
Studies in juvenile dogs revealed that treatment with branaplam was associated with peripheral neurotoxicity. sinapse.pt A 30-week investigative study in dogs was conducted to explore the correlation between branaplam administration, peripheral nerve pathology, and serum NfL concentrations. In animals treated with branaplam, a mild to moderate degeneration of nerve fibers in peripheral nerves was observed. sinapse.pt This finding correlated with an increase in serum NfL concentrations. sinapse.pt Notably, these elevations in NfL and the observed nerve fiber degeneration occurred in the absence of observable clinical signs or changes in electrophysiological measurements. sinapse.pt
These findings suggest that serum NfL can serve as a sensitive and exploratory biomarker for detecting and monitoring potential treatment-related peripheral nerve injury associated with branaplam, even at a subclinical stage. sinapse.pt
| Preclinical Species | Biomarker | Observation | Correlation |
|---|---|---|---|
| Dog | Serum Neurofilament Light Chain (NfL) | Increased serum NfL concentrations. | Correlated with mild to moderate peripheral nerve fiber degeneration. |
Tissue Distribution and Brain Penetration Studies in Preclinical Models
Understanding the distribution of a drug to its target tissues is a critical aspect of preclinical development, especially for a neurological therapy. Studies have shown that branaplam is orally bioavailable and distributes to various tissues, including the central nervous system (CNS). sinapse.pt
Preclinical pharmacokinetic studies in several animal models have confirmed that branaplam crosses the blood-brain barrier. nih.gov The distribution of branaplam into the brain has been quantified in mice, rats, and dogs. The brain-to-plasma concentration ratios indicate effective penetration into the CNS. For instance, in SMNΔ7 mice, the brain-plasma concentration ratio was found to be between 2.8 and 4.3. nih.gov In juvenile rats, this ratio ranged from 2.6 to 3.1, and in juvenile dogs, it was even higher, between 8.9 and 9.9. nih.gov
Furthermore, in juvenile dogs, the cerebrospinal fluid (CSF)-to-plasma ratio was also measured, providing additional evidence of CNS penetration, with ratios ranging from 0.16 to 0.17. nih.gov These findings demonstrate that orally administered branaplam achieves significant concentrations in the brain across different preclinical species.
| Preclinical Species | Parameter | Ratio |
|---|---|---|
| SMNΔ7 Mouse | Brain:Plasma Concentration Ratio | 2.8 - 4.3 |
| Juvenile Rat | Brain:Plasma Concentration Ratio | 2.6 - 3.1 |
| Juvenile Dog | Brain:Plasma Concentration Ratio | 8.9 - 9.9 |
| Juvenile Dog | CSF:Plasma Ratio | 0.16 - 0.17 |
Theoretical Frameworks for Therapeutic Application Based on Branaplam Mesylate Research
Conceptual Role of SMN2 Splicing Modulation in SMA Pathophysiology
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein, which is crucial for the health and function of motor neurons. smanewstoday.comontosight.ai The primary cause of SMA is the deletion or mutation of the SMN1 gene, the main producer of the SMN protein. smanewstoday.comnih.gov Humans possess a nearly identical "backup" gene called SMN2; however, a critical difference in its genetic sequence leads to an alternative splicing event. smanewstoday.comnih.gov This splicing variation typically results in the exclusion of a key segment, exon 7, from the final messenger RNA (mRNA). scienceboard.net Consequently, the SMN2 gene predominantly produces a shorter, unstable, and non-functional SMN protein. smanewstoday.comnih.gov
The therapeutic concept of SMN2 splicing modulation, as exemplified by branaplam (B560654), centers on correcting this splicing defect. medkoo.com Branaplam is a small molecule designed to interact with the splicing machinery of the SMN2 pre-mRNA. nih.gov It works by stabilizing the interaction between the spliceosome and the SMN2 pre-mRNA, which promotes the inclusion of exon 7 into the mRNA transcript. nih.govnih.gov This action effectively increases the production of the full-length, functional SMN protein from the SMN2 gene. smanewstoday.comontosight.aimedkoo.com By boosting the levels of functional SMN protein, this approach aims to compensate for the deficiency caused by the faulty SMN1 gene, thereby addressing the underlying molecular pathology of SMA. ontosight.ainih.gov Preclinical studies in a severe mouse model of SMA demonstrated that treatment with branaplam increased full-length SMN RNA and protein levels, leading to extended survival. nih.gov
Pathophysiological Underpinnings of Huntington's Disease Addressed by HTT Splicing Modulation
Huntington's Disease (HD) is a fatal neurodegenerative disorder caused by a genetic mutation in the huntingtin (HTT) gene, which leads to the production of a toxic mutant huntingtin protein (mHTT). nih.govhuntingtonsdiseasenews.com This abnormal protein accumulates in nerve cells, causing their progressive dysfunction and death. huntingtonsdiseasenews.com A key therapeutic strategy is to lower the levels of this harmful mHTT protein. huntingtonsdiseasenews.com
Branaplam, initially developed for SMA, was discovered to also modulate the splicing of HTT mRNA. nih.govbiospace.com Its mechanism in HD involves promoting the inclusion of a non-annotated cryptic exon within the HTT transcript. nih.govmedchemexpress.com The insertion of this extra exon introduces a premature stop signal, which flags the HTT mRNA for degradation through a cellular quality control process known as nonsense-mediated decay. huntingtonsdiseasenews.combiospace.com This ultimately reduces the production of the huntingtin protein, including the toxic mHTT form. nih.govbiospace.comhdbuzz.net
This approach of lowering HTT levels through splicing modulation is being investigated as a potential disease-modifying therapy for HD. novartis.com Preclinical research using patient-derived cells, including fibroblasts and neurons, has shown that branaplam can effectively reduce both total and mutant HTT protein levels in a dose-dependent manner without causing cellular toxicity. nih.gov Furthermore, studies have indicated that branaplam can ameliorate the aberrant alternative splicing patterns that are a molecular characteristic of HD. nih.govhuntingtonsdiseasenews.com The clinical relevance of this approach was being explored in the VIBRANT-HD Phase 2 trial, which aimed to assess the reduction of mHTT protein levels in adults with early manifest HD. neurologylive.comfiercebiotech.com
| Cell Type | Effect on HTT Protein | Key Finding |
|---|---|---|
| Fibroblasts | Dose-dependent reduction of total and mutant HTT | Demonstrated efficacy in patient-derived somatic cells. nih.gov |
| iPSC-derived Cortical Progenitors | Dose-dependent reduction of total and mutant HTT | Effective in neural precursor cells. nih.gov |
| iPSC-derived Neurons | Dose-dependent reduction of total and mutant HTT | Confirmed HTT lowering in mature nerve cells. nih.gov |
Potential for Broadening Application to Other Splicing-Related Disorders (Hypothetical Considerations)
The dual-action capability of branaplam in modulating splicing for both SMA and HD highlights the broader therapeutic potential of small molecule splicing modulators for a range of other genetic diseases. nih.govsinapse.pt Dysregulation of RNA splicing is implicated in a substantial number of inherited diseases and cancers. rsc.org It is estimated that a significant percentage of disease-causing mutations affect splice sites or other regulatory elements involved in splicing. nih.gov
Theoretically, the principle of splicing modulation could be applied to other monogenic disorders where a specific splicing defect is the root cause. For instance, certain mutations in the CFTR gene, which cause some forms of cystic fibrosis, result in aberrant splicing. A targeted small molecule could potentially correct this and restore the production of functional CFTR protein. Similarly, in some inherited anemias or metabolic disorders caused by splicing mutations, a precisely designed modulator could restore normal protein function.
The discovery that branaplam can induce the inclusion of a pseudoexon in the HTT gene to trigger its degradation opens up possibilities for targeting other genes where a reduction in protein levels would be beneficial. nih.govbiospace.com This "knockdown" effect could be harnessed for diseases caused by toxic gain-of-function mutations beyond HD. Furthermore, the ability to create inducible gene expression systems, as demonstrated with a branaplam-sensitive splicing cassette, showcases the potential for precise control over therapeutic gene expression in gene therapies. scienceboard.netwikipedia.org This "dimmer switch" capability could be invaluable for diseases where precise protein levels are critical. scienceboard.net
Challenges and Opportunities in Small Molecule Splicing Modulator Development
The development of small molecule splicing modulators like branaplam presents a landscape of both significant hurdles and promising opportunities.
Challenges:
A primary challenge is achieving high specificity for the target RNA to avoid off-target effects. nih.gov Since the splicing machinery is a fundamental cellular process, unintended interactions can lead to widespread, toxic alterations in the splicing of other essential genes. rsc.orgnih.gov The development of branaplam for HD was ultimately halted due to observations of peripheral neuropathy in trial participants, highlighting the potential for unforeseen off-target toxicities in adult patients. biorxiv.orghdsa.org Another challenge is the effective delivery of these molecules to the specific tissues affected by the disease, particularly in crossing the blood-brain barrier for neurological conditions. smanewstoday.com Furthermore, resistance to these therapies could emerge, and some protein targets may be inherently difficult to "drug" with small molecules due to their structure or function. pharmiweb.com
Opportunities:
Despite the challenges, small molecule splicing modulators offer considerable advantages. A key opportunity lies in their potential for oral bioavailability, which offers a less invasive and more convenient method of administration compared to therapies like antisense oligonucleotides that require injections. ontosight.aisinapse.ptrsc.org This modality has the potential to treat a wide array of genetic disorders currently considered untreatable. rsc.org Splicing modulation provides a novel way to target proteins that are otherwise "undruggable" by conventional methods. pharmiweb.com By targeting the mRNA, it is possible to control the production of a pathogenic protein. biospace.com Advances in high-throughput screening and a deeper understanding of RNA biology are accelerating the discovery and design of new, more specific, and potent splicing modulators, paving the way for the next generation of RNA-targeted therapeutics. rsc.orgnih.gov
Advanced Methodologies and Analytical Approaches Utilized in Branaplam Mesylate Research
High-Throughput Screening Techniques for Splicing Modifiers
The discovery of branaplam (B560654) (also known as LMI070 or NVS-SM1) originated from a high-throughput phenotypic screening campaign. acs.orgnih.gov This initial search for splicing modifiers utilized a motor neuron cell line (NSC34) that expressed a survival motor neuron 2 (SMN2) minigene reporter system. acs.orgtaylorandfrancis.comrsc.org The screening of approximately 1.4 million compounds was designed to identify molecules that could modulate the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7. taylorandfrancis.comrsc.org
The reporter system was ingeniously designed with a pair of constructs. One construct expressed luciferase when exon 7 was included in the final mRNA, while the other expressed luciferase upon its exclusion. acs.org This dual-reporter system allowed for the selection of "hits" based on complementary changes, identifying compounds that simultaneously increased the "inclusion" signal and decreased the "exclusion" signal. acs.org
Initial hits from the high-throughput screening were further evaluated to confirm their dose-responsiveness and the desired splicing activity using quantitative polymerase chain reaction (qPCR). acs.orgrsc.org Following this confirmation, the effect on the endogenous gene was assessed by measuring SMN protein levels via an enzyme-linked immunosorbent assay (ELISA) in myoblasts from a mouse model of spinal muscular atrophy (SMA). acs.orgrsc.org The pyridazine (B1198779) compound, a precursor to branaplam, was identified as a promising starting point through these efforts, showing significant activation of the SMN2 reporter and an increase in SMN protein levels. acs.org This systematic, multi-step screening process was pivotal in identifying and validating the initial chemical scaffold that led to the development of branaplam. acs.orgnih.gov
Biophysical Techniques for Ligand-Target Interaction Analysis
A variety of biophysical techniques have been instrumental in elucidating the mechanism of action of branaplam and characterizing its interaction with its molecular target. biorxiv.org These methods provide detailed insights into the binding kinetics, thermodynamics, and structural basis of how branaplam modulates the splicing of SMN2 pre-mRNA. aip.orgnumberanalytics.com Branaplam functions by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. taylorandfrancis.comacs.org This stabilization enhances the binding affinity of the U1 snRNP to the 5' splice site of exon 7, promoting its inclusion in the mature mRNA. taylorandfrancis.comoup.com
The following subsections detail the specific biophysical methods used to study these interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. cytivalifesciences.comnih.gov It works by detecting changes in the refractive index on the surface of a sensor chip where one molecule (the ligand) is immobilized. nih.gov When a potential binding partner (the analyte) in a solution flows over the surface, their interaction causes a change in mass on the sensor surface, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.com This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity. numberanalytics.comnih.gov While specific SPR data for branaplam's direct interaction is not detailed in the provided results, SPR is a standard and powerful tool for quantifying the binding affinities and kinetics of protein-ligand and RNA-ligand interactions in drug discovery. mdpi.com
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is another biophysical method used to quantify molecular interactions in solution. wiley-vch.denih.gov The technique measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, which are altered upon binding to a ligand. nih.gov In a typical MST experiment, a fluorescently labeled molecule is mixed with varying concentrations of a non-fluorescent ligand. nih.gov The changes in the thermophoretic movement of the fluorescent molecule are monitored to determine the binding affinity (Kd) of the interaction. nih.gov MST is noted for its low sample consumption and ability to perform measurements in complex biological liquids. exlibrisgroup.com
Colocalization Single Molecule Spectroscopy (CoSMoS)
Colocalization Single Molecule Spectroscopy (CoSMoS) is a powerful fluorescence microscopy technique that allows for the real-time observation of individual molecular interactions. biorxiv.orgresearchgate.net This method has been used to define a sequential binding mechanism for how branaplam modulates the recognition of the 5' splice site. biorxiv.orgnih.gov
Research using CoSMoS revealed a specific, ordered mechanism for branaplam's action:
The U1-C protein first binds reversibly to the U1 snRNP. biorxiv.org
The resulting U1 snRNP/U1-C complex then engages with a specific type of 5' splice site known as a -1A bulged 5'SS. biorxiv.org
Only after the formation of this ribonucleoprotein complex on the pre-mRNA does branaplam bind. biorxiv.orgnih.gov
This obligatory order of binding explains how the reversible interaction of branaplam can lead to the formation of a long-lasting U1 snRNP/5'SS complex, thereby enhancing splicing efficiency. biorxiv.org These findings have established that branaplam is a ribonucleoprotein-targeting drug, rather than one that simply targets the RNA duplex alone. biorxiv.orgnih.gov
High-Resolution Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of an X-ray beam scattered by a crystal of that molecule. excillum.commdpi.com This method provides high-resolution structural information that is crucial for understanding how a drug binds to its target and for guiding structure-based drug design. mdpi.com
In the development of branaplam, X-ray crystallography provided critical insights into the structure-activity relationship (SAR) of the initial pyridazine series of compounds. acs.org For instance, an X-ray crystal structure of an early, active compound showed that its pyridazine and phenyl rings were nearly coplanar, allowing for a key intramolecular hydrogen bond. acs.org In contrast, a less active analog exhibited a twisted conformation. acs.org This structural information helped to form a "bioactive conformation hypothesis" that guided the optimization of the chemical scaffold, ultimately leading to the discovery of branaplam. acs.org Further crystallographic analysis also revealed flexibility in the molecule's linker region, providing additional information for the lead optimization process. acs.org
Genomic and Proteomic Profiling for Pathway Elucidation
Genomic and proteomic approaches are essential for understanding the broader biological consequences of a drug's activity, including its on-target and potential off-target effects. mdpi.comsomalogic.com These high-throughput methods allow for a comprehensive analysis of changes in gene expression (transcriptomics) and protein levels (proteomics) following drug treatment. nih.govfrontiersin.org
In the context of branaplam research, RNA sequencing (RNA-Seq) has been employed to analyze its transcriptome-wide effects. oup.com Studies in SMA patient fibroblast cells treated with branaplam have been conducted to compare its effects with other splicing modulators. oup.com These analyses help in understanding the specificity of the drug and in identifying any unintended changes in the splicing of other genes. oup.com For example, one study noted that while high concentrations of branaplam could cause changes in the transcriptome, at lower concentrations, the off-target effects were almost non-existent while still partially restoring the inclusion of SMN2 exon 7. oup.com
Proteomic profiling complements genomic data by measuring the actual changes in protein abundance, providing a more direct link to the functional consequences of altered gene expression. somalogic.commdpi.com The integration of genomic and proteomic datasets provides a powerful, systems-biology approach to elucidate the molecular pathways affected by a compound and to discover potential biomarkers. mdpi.comnih.gov
Table of Research Findings from Genomic and Proteomic Profiling
| Methodology | Cell/System Used | Key Findings | Reference |
|---|---|---|---|
| RNA-Sequencing (Transcriptome Analysis) | SMA Patient Fibroblasts (GM03813) | Compared transcriptome-wide off-target effects of branaplam and risdiplam (B610492). At lower concentrations, branaplam showed minimal off-target effects while still promoting SMN2 exon 7 inclusion. | oup.com |
| qPCR and ELISA | NSC34 cells, SMNΔ7 mouse myoblasts, patient-derived fibroblasts | Confirmed dose-responsive splicing activity and increase in SMN protein levels, validating the on-target effect of the branaplam scaffold. | acs.org |
| Minigene Expression in HeLa cells | HeLa Cells | Investigated motifs within exons and introns that modulate the splicing action of branaplam, identifying novel exonic motifs associated with its stimulatory effect. | oup.com |
RNA Sequencing (RNA-Seq) and Quantitative PCR (qPCR) for Splicing Analysis
RNA-Seq has been a cornerstone in understanding how branaplam affects splicing on a global scale. Researchers have utilized RNA-Seq to analyze the transcriptome of cells treated with branaplam, allowing for a comprehensive identification of altered splicing events. oup.commedicineinnovates.com For instance, in studies involving fibroblasts from Spinal Muscular Atrophy (SMA) patients, RNA-Seq revealed that high concentrations of branaplam could lead to widespread changes in the transcriptome. oup.commedicineinnovates.com These studies identified not only the intended splicing correction of the SMN2 gene but also numerous off-target effects, including aberrant exon inclusion, exon skipping, and changes in the usage of alternative splice sites. oup.com
To validate the findings from RNA-Seq, quantitative PCR (qPCR) is frequently employed. oup.comfrontiersin.org qPCR allows for the precise measurement of specific RNA transcripts, confirming the changes in exon inclusion or exclusion observed in the broader RNA-Seq data. For example, after identifying potential off-target splicing events with RNA-Seq in branaplam-treated SMA patient fibroblasts, qPCR was used to validate 11 of these events. oup.com Similarly, in studies comparing branaplam with other splicing modulators like risdiplam, qPCR was used to confirm the differential expression of 14 representative genes identified by RNA-Seq at various concentrations of each compound. oup.com This dual approach of genome-wide screening with RNA-Seq followed by targeted validation with qPCR provides a robust methodology for characterizing the splicing effects of branaplam. oup.commedicineinnovates.com
Table 1: RNA-Seq and qPCR in Branaplam Splicing Analysis
| Technique | Application in Branaplam Research | Key Findings | Citations |
|---|---|---|---|
| RNA-Seq | Global analysis of transcriptome-wide splicing changes in response to branaplam treatment in various cell lines, including SMA patient fibroblasts. | Identified both on-target correction of SMN2 splicing and numerous off-target events such as exon skipping and inclusion. Revealed concentration-dependent effects on the transcriptome. | oup.commedicineinnovates.combiorxiv.org |
| qPCR | Validation of specific splicing events (both on-target and off-target) identified by RNA-Seq. Quantification of changes in the inclusion levels of specific exons. | Confirmed aberrant splicing events and differential gene expression at varying branaplam concentrations. Validated the dose-dependent effects on splicing. | oup.com |
Proteomic Techniques for Protein Expression Quantification
To understand the downstream consequences of branaplam-induced splicing modulation, researchers utilize various proteomic techniques to quantify changes in protein expression. researchgate.net These methods are essential for determining whether the observed changes in mRNA splicing translate to altered levels of the corresponding proteins.
Commonly used proteomic approaches include mass spectrometry-based methods, which can identify and quantify thousands of proteins in a complex sample. abcam.comthermofisher.comuni-heidelberg.de Techniques like "bottom-up" proteomics, where proteins are digested into peptides before analysis, are widely used for high-throughput protein identification and quantification. abcam.comnih.gov For more targeted and precise quantification, methods like selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) can be employed. thermofisher.comcreative-proteomics.com These targeted approaches are particularly useful for validating changes in specific proteins of interest that were predicted from RNA-Seq data. thermofisher.com
In the context of branaplam research, proteomics is critical for assessing the levels of both the intended target protein (e.g., full-length SMN protein) and any off-target proteins that may be affected. For example, studies on branaplam's effect on the huntingtin (HTT) gene have used proteomic methods to measure the reduction in both total and mutant huntingtin protein levels. These analyses help to establish the functional consequences of the splicing changes induced by branaplam and are crucial for evaluating its therapeutic potential and potential side effects.
Table 2: Proteomic Techniques in Branaplam Research
| Technique | Application in Branaplam Research | Key Findings | Citations |
|---|---|---|---|
| Mass Spectrometry (MS)-based Proteomics | Identification and quantification of proteins in cells treated with branaplam to assess the downstream effects of splicing modulation. | Enables the measurement of changes in the abundance of specific proteins, such as the reduction of mutant huntingtin (mHTT) protein. | abcam.comcreative-proteomics.com |
| Targeted Proteomics (e.g., SRM, PRM) | Precise quantification of specific target proteins and their isoforms to validate the functional consequences of splicing changes. | Provides accurate measurement of changes in protein levels, confirming the link between branaplam-induced splicing events and altered protein expression. | thermofisher.comcreative-proteomics.com |
Computational Modeling and Bioinformatic Approaches for Mechanism Elucidation
Computational and bioinformatic approaches are indispensable for deciphering the complex mechanisms underlying branaplam's activity. oup.combiorxiv.orgnih.govresearchgate.netnih.govgoogle.com These methods allow researchers to analyze large datasets, predict molecular interactions, and formulate testable hypotheses about how branaplam functions.
Bioinformatic pipelines are used to process and analyze the vast amount of data generated from RNA-Seq experiments. biorxiv.orgnih.gov These pipelines can identify and quantify differential splicing events across the entire transcriptome, providing a global view of branaplam's impact. nih.gov Furthermore, bioinformatic tools are used to analyze the sequence characteristics of the splice sites affected by branaplam, helping to identify sequence motifs that may be important for its activity. biorxiv.orgnih.gov
Quantitative Biophysical Models for Drug-RNA Interaction
To gain a deeper, mechanistic understanding of how branaplam interacts with its RNA targets, researchers have developed quantitative biophysical models. oup.comnih.gov These models aim to describe the sequence-specific and concentration-dependent behavior of splice-modifying drugs. nih.govnih.gov By integrating data from massively parallel splicing assays (MPSAs) and RNA-Seq experiments, these models can quantitatively define the specificity of branaplam for particular 5' splice site sequences. biorxiv.orgbiorxiv.org
A key finding from this modeling approach is the proposal that branaplam recognizes 5' splice sites through two distinct interaction modes. biorxiv.orgnih.gov This "two-interaction-mode" model helps to explain why branaplam has a broader range of off-target effects compared to other splicing modulators like risdiplam. biorxiv.orgcshl.edu The model suggests one interaction mode that is similar to risdiplam and another "hyper-activation" mode that confers alternative sequence specificity. biorxiv.org This dual-mode hypothesis is supported by a significantly better fit to experimental data compared to a single-interaction-mode model. biorxiv.org
Analysis of Splice Site Sequence Specificity
A critical aspect of understanding branaplam's mechanism is determining the sequence features that dictate its activity at specific splice sites. Bioinformatic analysis of RNA-Seq data has been instrumental in identifying consensus motifs associated with branaplam-induced splicing changes. biorxiv.orgnih.gov
By analyzing the sequences of exons that are included in response to branaplam, researchers have identified specific sequence patterns at the 5' splice sites. biorxiv.orgbiorxiv.org For example, a strong 3' AGAGUA motif has been found to be consistent with the U1 RNA binding site targeted by branaplam (also known as LMI070). biorxiv.org Furthermore, biophysical modeling has allowed for the inference of two distinct sequence motifs corresponding to the two proposed binding modes of branaplam: a "ris-motif" and a "hyp-motif". biorxiv.org These analyses provide a more refined understanding of the RNA sequence determinants of branaplam's activity and specificity. biorxiv.orgnih.gov
Prediction of RNA Structures and Interactions
Computational methods are also used to predict the three-dimensional structures of RNA molecules and how they interact with small molecules like branaplam. researchgate.net Understanding the structure of the RNA target is crucial for elucidating the mechanism of drug binding and action. nih.govnih.gov
It is known that branaplam functions by stabilizing the transient double-stranded RNA structure formed between the pre-mRNA and the U1 snRNP complex. wikipedia.org Computational tools can model these RNA-protein complexes and predict how branaplam might bind to and stabilize this interface. nih.gov Nuclear Magnetic Resonance (NMR) studies have provided experimental data that can be used to refine these computational models, showing that branaplam binds to the interface between the U1 snRNP and a bulged 5'-splice site. acs.org These structural insights are critical for explaining the sequence selectivity of branaplam and for the rational design of new splice-modifying drugs with improved specificity.
Development of Engineered RNA Aptamers for Branaplam Mesylate as Research Tools
A novel and innovative approach in branaplam research has been the development of engineered RNA aptamers that specifically bind to the compound. acs.org Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and specificity. researchgate.netresearchgate.net
Researchers have successfully developed a small, 48-nucleotide RNA aptamer for branaplam with a dissociation constant in the nanomolar range. nih.govacs.org This was achieved through a process called in vitro selection, starting from a combinatorial RNA pool that integrated structural elements from a natural riboswitch. nih.govnih.gov The development of this aptamer is significant because it provides a valuable research tool for studying branaplam. acs.org For example, it could be developed into a branaplam-responsive riboswitch, which could be used to control the expression of a transgene in response to the presence of the drug. acs.orgnih.gov This opens up possibilities for using branaplam in new applications, such as regulating gene therapies. acs.org
Q & A
Q. What analytical methods are recommended for quantifying Branaplam mesylate in preclinical formulations, and how are they validated?
A validated UV spectrophotometric method, optimized at specific wavelengths (e.g., 272–343 nm), can be employed for quantification, similar to methods used for gemifloxacin mesylate. This approach requires establishing linearity (R² > 0.99), precision (%RSD < 2%), and robustness across pH and temperature variations. Method validation should follow ICH guidelines, with cross-comparison to HPLC for accuracy verification .
Q. How can researchers determine the stability of this compound under varying storage conditions?
Stability studies should assess photodegradation, thermal degradation, and hydrolysis. For example, accelerated stability testing under UV light (e.g., 365 nm) can reveal photostability trends, as demonstrated in osimertinib mesylate studies. Use LC-MS to identify degradation products and establish shelf-life recommendations. Storage conditions should prioritize protection from light and moisture based on degradation kinetics .
Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?
Cell-based assays (e.g., TM3 Leydig cells) pretreated with this compound can assess target engagement, such as protein expression changes (e.g., CYP11A1, StAR) via Western blotting. Dose-response curves (0.1–100 μM) and time-course experiments (4–24 h) are critical to define potency (EC₅₀) and temporal effects .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different disease models be reconciled?
Systematic meta-analysis of preclinical studies should stratify results by model type (e.g., genetic vs. induced), dosing regimen, and endpoint variability (e.g., biomarker vs. phenotypic outcomes). For instance, discrepancies in RNA splicing modulation between neuronal and muscular models may reflect tissue-specific bioavailability or off-target effects. Use RNA-seq to map transcriptome-wide splicing events and validate findings with orthogonal assays (e.g., NanoString) .
Q. What experimental design considerations are critical for optimizing in vivo pharmacokinetic (PK) studies of this compound?
Employ crossover designs in rodent models to minimize inter-individual variability. Key PK parameters (Cmax, AUC₀–24h, t½) should be quantified via serial blood sampling (e.g., 6–8 time points over 24 h). Consider species-specific metabolic differences: cytochrome P450 profiling (e.g., CYP3A4/5 activity in humanized mice) can clarify clearance pathways. Intraperitoneal vs. oral administration routes may reveal formulation-dependent bioavailability issues .
Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical testing?
Implement strict quality control (QC) protocols:
- Purity : HPLC purity >99% (Area Normalization) with chiral column verification to exclude enantiomeric impurities.
- Characterization : NMR (¹H/¹³C), HRMS, and XRPD for polymorph identification.
- Stability : Monitor impurity profiles (e.g., mesylate counterion hydrolysis) under accelerated conditions (40°C/75% RH) .
Q. What strategies mitigate off-target effects of this compound in high-throughput screening (HTS) assays?
Use counter-screens against structurally related kinases or spliceosome components (e.g., SF3B1 inhibitors). For example, dose-response curves in isogenic cell lines (wild-type vs. target knockout) can distinguish on-target activity. Thermal shift assays (TSA) and cellular thermal shift assays (CETSA) further validate target engagement specificity .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility in this compound’s transcriptomic profiling data?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- RNA-seq : Use spike-in controls (e.g., ERCC RNA) to normalize batch effects.
- Analysis : Pipeline standardization (e.g., STAR aligner + DESeq2) with public deposition in GEO/SRA.
- Validation : Cross-correlate with qRT-PCR (≥3 housekeeping genes) and single-molecule RNA FISH .
Q. What statistical approaches resolve low signal-to-noise ratios in this compound’s biomarker studies?
Apply machine learning (ML) algorithms (e.g., LASSO regression) to prioritize biomarkers with highest predictive power. Bootstrap resampling (n=1,000 iterations) can estimate confidence intervals for effect sizes. For longitudinal data, mixed-effects models account for repeated measures and missing data .
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
Synthesize analogs with systematic modifications (e.g., mesylate counterion replacement, halogen substitutions). Test in parallel assays:
- Potency : IC₅₀ in primary cell models (e.g., patient-derived fibroblasts).
- Selectivity : Kinome-wide profiling (e.g., KINOMEscan) at 1 μM.
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
Ethical and Reporting Standards
Q. What are the minimum data requirements for publishing this compound studies in peer-reviewed journals?
Include:
- Chemical characterization : NMR spectra, HPLC chromatograms, elemental analysis.
- Biological data : Raw data tables (e.g., IC₅₀, n≥3 replicates), exact p-values (avoid "p<0.05").
- Ethics : IACUC approval numbers for animal studies; informed consent for human samples.
- Reproducibility : Detailed protocols in Supplementary Materials, referencing RRID reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
